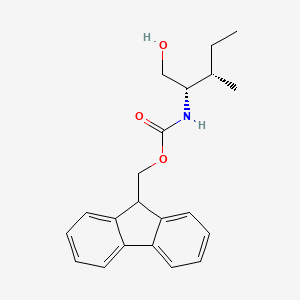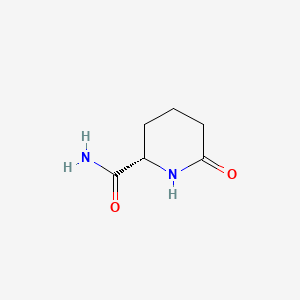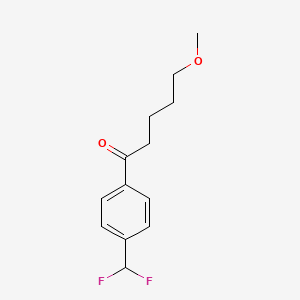
(+/-)-Pronethalol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Pronethalol-d6 (also known as (-)-propranolol-d6) is a synthetic compound derived from the β-blocker propranolol. It is a stereoisomer of propranolol, which is used in the treatment of hypertension, arrhythmias, angina, and other cardiovascular diseases. (-)-Pronethalol-d6 is an important research tool in the field of pharmacology due to its ability to selectively block the β-adrenergic receptor. This compound has been studied for its potential to be used in a variety of lab experiments and in the treatment of various conditions.
Aplicaciones Científicas De Investigación
Pharmacology
Pronethalol-d6: is used in pharmacological studies to understand the drug’s mechanism of action and metabolism. It serves as a deuterated standard to accurately measure the pharmacokinetics and pharmacodynamics of Pronethalol .
Biochemistry
In biochemistry, Pronethalol-d6 is utilized to study enzyme-substrate interactions and to understand the biochemical pathways involved in its action and breakdown within biological systems .
Medical Research
Pronethalol-d6: plays a crucial role in medical research, particularly in the development of therapeutic strategies for cardiovascular diseases. It helps in elucidating the drug’s interaction with biological targets and assessing its therapeutic potential .
Drug Development
During the drug development process, Pronethalol-d6 is employed to optimize the synthesis and formulation of Pronethalol. It aids in the identification of potential metabolites and impurities that may arise during the manufacturing process .
Clinical Trials
In clinical trials, Pronethalol-d6 is used as an internal standard to ensure the consistency and accuracy of pharmacokinetic data. It helps in monitoring the drug’s absorption, distribution, metabolism, and excretion in human subjects .
Toxicology
Pronethalol-d6: is important in toxicological evaluations to determine the safety profile of Pronethalol. It assists in the detection and quantification of the drug and its metabolites in biological samples, contributing to risk assessment studies .
Analytical Chemistry
In analytical chemistry, Pronethalol-d6 is used as a reference compound in various chromatographic and spectroscopic methods. This ensures precise quantification and helps in the development of robust analytical methods for Pronethalol .
Chemical Synthesis
Pronethalol-d6: is applied in chemical synthesis research to study new synthetic routes and improve existing ones for Pronethalol. It provides insights into the reaction mechanisms and kinetics involved in the drug’s synthesis .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of (+/-)-Pronethalol-d6 can be achieved through a multi-step process involving the introduction of deuterium atoms at specific positions in the molecule. The key steps in the synthesis pathway include the protection of functional groups, selective deuteration of specific positions, and deprotection of the final product.", "Starting Materials": [ "2-naphthol", "2-chloroethanol", "sodium hydroxide", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Protection of 2-naphthol with acetic anhydride and pyridine to form 2-acetoxy-1-naphthol", "Step 2: Deuteration of 2-chloroethanol with deuterium oxide and sodium hydroxide to form 2-chloroethanol-d1", "Step 3: Reaction of 2-chloroethanol-d1 with 2-acetoxy-1-naphthol in the presence of sodium borohydride to form 1-(2-hydroxyethoxy)-2-naphthol-d1", "Step 4: Protection of 1-(2-hydroxyethoxy)-2-naphthol-d1 with acetic anhydride and pyridine to form 1-(2-acetoxyethoxy)-2-naphthol-d1", "Step 5: Deuteration of 1-(2-acetoxyethoxy)-2-naphthol-d1 with deuterium oxide and sodium hydroxide to form 1-(2-acetoxyethoxy)-2-naphthol-d5", "Step 6: Deprotection of 1-(2-acetoxyethoxy)-2-naphthol-d5 with hydrochloric acid and sodium bicarbonate to form (+/-)-Pronethalol-d6", "Step 7: Purification of the final product using ethyl acetate and methanol" ] } | |
Número CAS |
1329805-79-9 |
Nombre del producto |
(+/-)-Pronethalol-d6 |
Fórmula molecular |
C15H19NO |
Peso molecular |
235.36 |
Nombre IUPAC |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
Clave InChI |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Sinónimos |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)




![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)